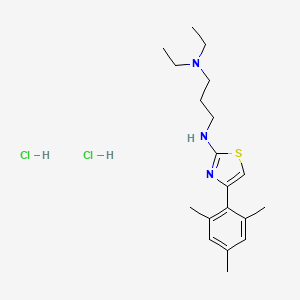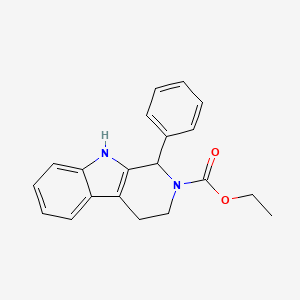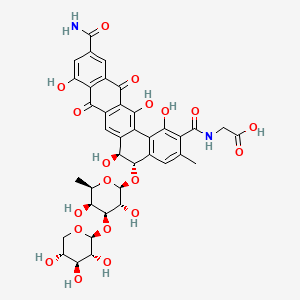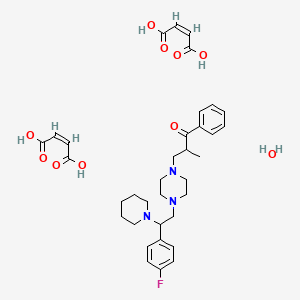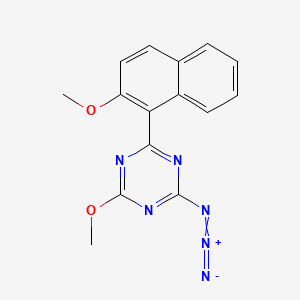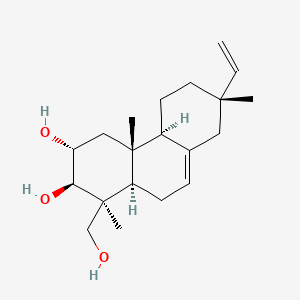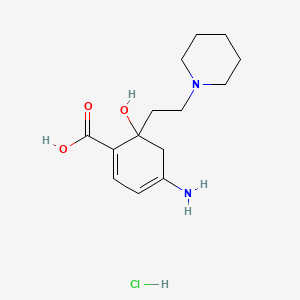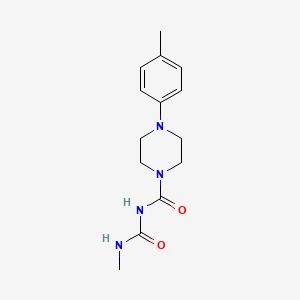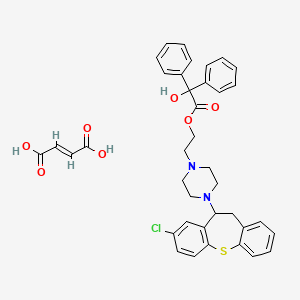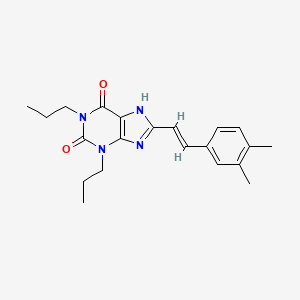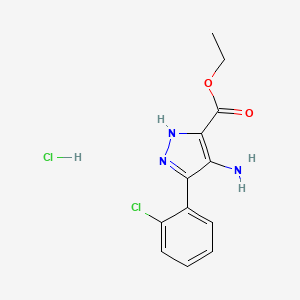
Desmethyl formetanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmethyl formetanate is a chemical compound that belongs to the class of formamidine acaricides and carbamate insecticides. It is a derivative of formetanate, which is widely used in agricultural practices to control pests. This compound is known for its potent insecticidal properties and is used in various formulations to protect crops from insect damage.
Vorbereitungsmethoden
The synthesis of desmethyl formetanate involves several steps, starting from the precursor formetanate. The synthetic route typically includes the demethylation of formetanate under specific reaction conditions. Industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity of the final product. Detailed information on the exact reaction conditions and industrial methods is limited in publicly available literature.
Analyse Chemischer Reaktionen
Desmethyl formetanate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Desmethyl formetanate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of formamidine and carbamate insecticides.
Medicine: While not directly used in medicine, studies on this compound contribute to the broader understanding of insecticide toxicity and safety.
Industry: It is used in the development of new insecticidal formulations and in the study of pesticide residues in agricultural products.
Wirkmechanismus
Desmethyl formetanate exerts its insecticidal effects by interfering with the nervous system of insects. It acts by permitting constant impulse transmission at synapses, leading to convulsions and eventual death of the insect. The molecular targets include acetylcholinesterase enzymes, which are crucial for the proper functioning of the nervous system. By inhibiting these enzymes, this compound disrupts nerve signal transmission, causing paralysis and death in insects .
Vergleich Mit ähnlichen Verbindungen
Desmethyl formetanate is similar to other formamidine acaricides and carbamate insecticides, such as:
Formetanate: The parent compound, which has a similar mechanism of action but includes an additional methyl group.
Carbaryl: Another carbamate insecticide with a similar mode of action but different chemical structure.
Amitraz: A formamidine acaricide with similar insecticidal properties but different applications.
This compound is unique in its specific structural modifications, which may result in different reactivity and environmental behavior compared to its analogs .
Eigenschaften
CAS-Nummer |
25636-15-1 |
|---|---|
Molekularformel |
C10H13N3O2 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
[3-(methyliminomethylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C10H13N3O2/c1-11-7-13-8-4-3-5-9(6-8)15-10(14)12-2/h3-7H,1-2H3,(H,11,13)(H,12,14) |
InChI-Schlüssel |
RSSOGDRSJPAJOI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC=CC(=C1)NC=NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


